4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione
Description
4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione is a fluorinated β-diketone characterized by a pentane-1,3-dione backbone with tetrafluoro substitution at positions 4 and 5 and a 4-fluorophenyl group at position 1. Its molecular formula is C₁₁H₆F₅O₂, with a molecular weight of 265.17 g/mol.
Properties
IUPAC Name |
4,4,5,5-tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5O2/c12-7-3-1-6(2-4-7)8(17)5-9(18)11(15,16)10(13)14/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNRYVDAHNHPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(C(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione typically involves the fluorination of precursor compounds. One common method includes the reaction of 4-fluorobenzaldehyde with fluorinated ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorination techniques and equipment. The reaction conditions are carefully monitored to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in fluorine-19 NMR spectroscopy.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and ability to form stable complexes with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with three analogs:
4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione
- Molecular Formula : C₁₂H₇F₅O₃
- Molecular Weight : 294.19 g/mol
- Key Differences: Substitution: Pentafluoro (vs. tetrafluoro) on the pentane chain and a 4-methoxyphenyl (vs. 4-fluorophenyl) group. The additional fluorine enhances electronegativity and stability. Applications: Likely used in similar contexts but with modified pharmacokinetics due to the methoxy group .
4,4,5,5-Tetrafluoro-1-(2-furyl)pentane-1,3-dione
- Molecular Formula : C₉H₄F₄O₃
- Molecular Weight : 236.13 g/mol
- Key Differences: Substitution: A furyl group replaces the 4-fluorophenyl moiety. Properties: The furyl group introduces heterocyclic aromaticity, which may influence binding affinity in coordination chemistry. Reduced fluorine content (tetrafluoro vs. pentafluoro) lowers acidity compared to other analogs. Applications: Potential use in asymmetric synthesis or as a chelating agent .
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione
- Molecular Formula : C₁₂H₁₃FO₂
- Molecular Weight : 208.23 g/mol
- Key Differences: Substitution: A methyl group at position 4 (vs. Properties: Lower molecular weight and reduced electronegativity result in higher pKa (~9.06 vs. <8 for fluorinated analogs) and lower thermal stability. Applications: Intermediate in organic synthesis, particularly for non-fluorinated pharmaceuticals .
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substituents | Aromatic Group | Key Properties |
|---|---|---|---|---|---|
| 4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione | C₁₁H₆F₅O₂ | 265.17 | 4,4,5,5-tetrafluoro | 4-fluorophenyl | High acidity, lipophilic |
| 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione | C₁₂H₇F₅O₃ | 294.19 | 4,4,5,5,5-pentafluoro | 4-methoxyphenyl | Enhanced stability, moderate solubility |
| 4,4,5,5-Tetrafluoro-1-(2-furyl)pentane-1,3-dione | C₉H₄F₄O₃ | 236.13 | 4,4,5,5-tetrafluoro | 2-furyl | Heterocyclic reactivity |
| 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione | C₁₂H₁₃FO₂ | 208.23 | None on pentane | 4-fluorophenyl | Lower acidity, higher volatility |
Biological Activity
4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione is a fluorinated organic compound notable for its unique chemical properties and potential applications in various scientific fields, including medicinal chemistry and biochemistry. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a valuable compound for research.
- Molecular Formula : C11H7F5O2
- Molecular Weight : 266.16 g/mol
- CAS Number : 941866-34-8
The biological activity of 4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione is attributed to its ability to interact with various molecular targets. The fluorine atoms increase the compound's reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological pathways, influencing enzyme activity and receptor signaling.
Biological Applications
Research has indicated several potential biological applications for this compound:
- Biochemical Assays : The compound is investigated as a probe in fluorine-19 NMR spectroscopy for studying enzyme activities.
- Drug Development : It is explored for its potential in developing fluorinated pharmaceuticals that may exhibit enhanced biological activities compared to non-fluorinated counterparts.
- Anti-inflammatory and Anticancer Activities : Preliminary studies suggest that derivatives of this compound may possess therapeutic properties against inflammation and cancer.
Case Study 1: Enzyme Inhibition
A study examined the inhibitory effects of 4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione on specific enzymes involved in metabolic pathways. The results indicated that the compound could significantly reduce enzyme activity in vitro, suggesting potential as a therapeutic agent.
Case Study 2: Fluorinated Drug Design
In another investigation focusing on drug design, researchers synthesized analogs of this compound to evaluate their pharmacological properties. The findings revealed that certain analogs exhibited improved binding affinities to targeted receptors compared to traditional drugs.
Comparative Analysis
To understand the unique properties of 4,4,5,5-Tetrafluoro-1-(4-fluorophenyl)pentane-1,3-dione in relation to similar compounds, a comparative analysis was performed against other fluorinated compounds:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| 4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | C10H9F3O2 | Moderate reactivity; used in organic synthesis |
| 2-Fluoro-5-(4-fluorophenyl)pyridine | C11H8F2N | Exhibits different receptor binding characteristics |
| 4-Fluoro-1-(phenyl)-pentane-1,3-dione | C11H9F3O2 | Similar structure but less stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
